(3S,4S)-1-(1,3-dimethylpyrazolo[3,4-d][1,3]thiazol-5-yl)-4-propan-2-yloxypyrrolidin-3-ol
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Overview
Description
(3S,4S)-1-(1,3-dimethylpyrazolo[3,4-d][1,3]thiazol-5-yl)-4-propan-2-yloxypyrrolidin-3-ol is a complex organic compound that features a pyrazolo-thiazole core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4S)-1-(1,3-dimethylpyrazolo[3,4-d][1,3]thiazol-5-yl)-4-propan-2-yloxypyrrolidin-3-ol typically involves multi-step organic reactions. The key steps may include:
Formation of the pyrazolo-thiazole core: This can be achieved through cyclization reactions involving appropriate precursors such as thioamides and hydrazines.
Introduction of the pyrrolidin-3-ol moiety: This step may involve nucleophilic substitution or addition reactions.
Functional group modifications: Further functionalization to introduce the propan-2-yloxy group and other substituents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening for reaction conditions, as well as the development of scalable processes for each step of the synthesis.
Chemical Reactions Analysis
Types of Reactions
(3S,4S)-1-(1,3-dimethylpyrazolo[3,4-d][1,3]thiazol-5-yl)-4-propan-2-yloxypyrrolidin-3-ol can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents for these reactions may include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions would be optimized based on the specific transformation desired.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups such as halides or alkyl groups.
Scientific Research Applications
Chemistry
In chemistry, (3S,4S)-1-(1,3-dimethylpyrazolo[3,4-d][1,3]thiazol-5-yl)-4-propan-2-yloxypyrrolidin-3-ol can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound may be investigated for its potential biological activity. Compounds with similar structures have been studied for their antimicrobial, antiviral, and anticancer properties.
Medicine
In medicinal chemistry, this compound could be explored as a lead compound for drug development. Its interactions with biological targets could be studied to identify potential therapeutic applications.
Industry
In industry, this compound might be used in the development of new materials or as a catalyst in various chemical processes. Its unique chemical properties could make it valuable in a range of industrial applications.
Mechanism of Action
The mechanism of action of (3S,4S)-1-(1,3-dimethylpyrazolo[3,4-d][1,3]thiazol-5-yl)-4-propan-2-yloxypyrrolidin-3-ol would depend on its specific interactions with molecular targets. Potential mechanisms could include:
Binding to enzymes or receptors: The compound may interact with specific enzymes or receptors, modulating their activity.
Disruption of cellular processes: It could interfere with key cellular processes, leading to biological effects.
Pathway modulation: The compound might affect signaling pathways, altering cellular responses.
Comparison with Similar Compounds
Similar Compounds
Compounds similar to (3S,4S)-1-(1,3-dimethylpyrazolo[3,4-d][1,3]thiazol-5-yl)-4-propan-2-yloxypyrrolidin-3-ol include other pyrazolo-thiazole derivatives and pyrrolidin-3-ol derivatives. Examples might include:
Pyrazolo[3,4-d]thiazole derivatives: These compounds share the core pyrazolo-thiazole structure and may have similar chemical properties.
Pyrrolidin-3-ol derivatives: Compounds with the pyrrolidin-3-ol moiety may exhibit similar reactivity and biological activity.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
(3S,4S)-1-(1,3-dimethylpyrazolo[3,4-d][1,3]thiazol-5-yl)-4-propan-2-yloxypyrrolidin-3-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N4O2S/c1-7(2)19-10-6-17(5-9(10)18)13-14-12-11(20-13)8(3)15-16(12)4/h7,9-10,18H,5-6H2,1-4H3/t9-,10-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEPWCGDVDSMKBT-UWVGGRQHSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1SC(=N2)N3CC(C(C3)OC(C)C)O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NN(C2=C1SC(=N2)N3C[C@@H]([C@H](C3)OC(C)C)O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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